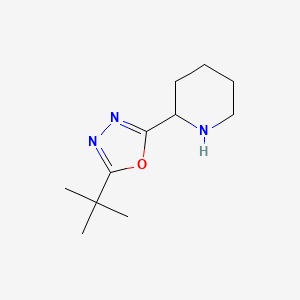

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine

Description

BenchChem offers high-quality 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-piperidin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-6-4-5-7-12-8/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMHPPFYNMGWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Tert-Butyl Oxadiazole Piperidine Nexus: A Pharmacological & Synthetic Masterclass

Executive Summary

The convergence of tert-butyl , oxadiazole , and piperidine moieties creates a "privileged scaffold" triad in modern medicinal chemistry. This specific architectural combination addresses three critical failure points in early-stage drug discovery: metabolic instability, poor oral bioavailability, and lack of target selectivity.

This guide deconstructs the pharmacological significance of this scaffold, moving beyond basic structural description to the causal mechanisms of its efficacy. We focus on its role as a non-classical bioisostere for amide bonds, its utility in G-protein coupled receptor (GPCR) modulation, and its emerging dominance in antimycobacterial (DprE1) and metabolic (FXR) therapeutics.

Structural Architecture & Rational Design

The efficacy of this scaffold relies on the synergistic interplay of its three domains. This is not a random assembly but a calculated "Pharmacophore Triad."

The Components

-

Tert-Butyl Group (The Anchor): [1][2]

-

Function: Provides a high-volume, spherical hydrophobic bulk.

-

Pharmacology: It fills deep hydrophobic pockets (e.g., in the FXR ligand-binding domain) and blocks metabolic oxidation at adjacent sites (steric shielding). It significantly increases

, enhancing membrane permeability.

-

-

Oxadiazole Core (The Linker):

-

Function: Acts as a rigid, planar bioisostere for amides or esters.

-

Isomers: The 1,2,4-oxadiazole is the most common in this triad due to its superior metabolic stability compared to the 1,3,4-isomer and its ability to modulate dipole moments effectively.

-

Causality: Unlike flexible amide linkers, the oxadiazole locks the tert-butyl and piperidine vectors into a specific angular relationship (approx. 130°–140°), reducing the entropic penalty upon binding.

-

-

Piperidine Ring (The Effector):

-

Function: Introduces a basic center (pKa ~9-10) for ionic interactions (e.g., with Asp/Glu residues).

-

Solubility: It counteracts the lipophilicity of the tert-butyl group, maintaining aqueous solubility.

-

Visualization: The Scaffold Logic

The following diagram illustrates the functional logic and synthetic assembly of this scaffold.

Caption: Functional decomposition of the scaffold showing the specific pharmacodynamic role of each moiety.

Target Landscape & Therapeutic Applications

Metabolic Disorders: FXR Antagonism

Recent studies have identified the 3-tert-butyl-5-(piperidine-4-yl)-1,2,4-oxadiazole motif as a potent antagonist of the Farnesoid X Receptor (FXR).

-

Mechanism: The tert-butyl group occupies the hydrophobic pocket of the FXR Ligand Binding Domain (LBD), while the piperidine nitrogen forms a salt bridge, destabilizing the active conformation (Helix 12).

-

Significance: This offers a therapeutic pathway for cholestasis and liver fibrosis, distinct from bile acid analogs.

Infectious Disease: Tuberculosis (DprE1 Inhibitors)

The scaffold has shown nanomolar potency against Mycobacterium tuberculosis.[3]

-

Target: Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1).[4]

-

SAR Insight: The oxadiazole acts as a transition state mimic. The piperidine moiety is often benzylated in these analogs to extend into the solvent-exposed region of the enzyme.

Oncology: HDAC and EGFR Inhibition

Derivatives where the piperidine is substituted with zinc-binding groups (hydroxamic acids) linked via the oxadiazole core have demonstrated dual inhibition of HDACs and EGFR, leveraging the scaffold's ability to span the catalytic tunnel.

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring is the rate-determining step. The Amidoxime Route is the industry standard for this specific scaffold due to its modularity.

The Amidoxime Route (Step-by-Step Logic)

-

Nitrile Activation: A nitrile (e.g., tert-butyl nitrile) is converted to an amidoxime.

-

Acylation: The amidoxime reacts with a piperidine-carboxylic acid derivative.

-

Cyclodehydration: Thermal or reagent-mediated ring closure forms the oxadiazole.

Synthetic Workflow Diagram

Caption: The primary synthetic pathway utilizing the amidoxime route for 1,2,4-oxadiazole construction.

Experimental Protocols

Protocol A: Synthesis of 3-(tert-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Rationale: This protocol uses CDI (1,1'-Carbonyldiimidazole) for a "one-pot" acylation and cyclization, minimizing purification steps.

Reagents:

-

Pivalonitrile (Tert-butyl nitrile)

-

Hydroxylamine hydrochloride[5]

-

N-Boc-isonipecotic acid (Protected piperidine source)

-

CDI (Coupling agent)

-

DMF (Solvent)[6]

Step 1: Amidoxime Formation

-

Dissolve pivalonitrile (10 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine HCl (15 mmol) and

(15 mmol). -

Reflux for 12 hours. Monitor via TLC (Polar mobile phase required).

-

Concentrate in vacuo, extract with EtOAc/Water. The organic phase contains N'-hydroxypivalimidamide.

Step 2: Coupling & Cyclization

-

Dissolve N-Boc-isonipecotic acid (10 mmol) in anhydrous DMF (15 mL).

-

Add CDI (11 mmol) portion-wise. Observation: Watch for

evolution. Stir at RT for 1 hour to form the acyl-imidazole intermediate. -

Add the crude amidoxime (from Step 1) to the reaction mixture.

-

Stir at RT for 2 hours (O-acylation occurs here).

-

Critical Step: Heat the mixture to 110°C for 4-6 hours. This thermal driving force is required for the dehydration to form the oxadiazole ring.

-

Cool, dilute with water, and extract with EtOAc.

-

Purify via Flash Chromatography (Hexane:EtOAc).[6]

Step 3: Deprotection

-

Dissolve the N-Boc intermediate in DCM.

-

Add TFA (Trifluoroacetic acid) (10 eq) dropwise at 0°C.

-

Stir for 2 hours. Concentrate to yield the trifluoroacetate salt of the target scaffold.

Protocol B: Microsomal Stability Assay

Rationale: Piperidine rings are susceptible to oxidative metabolism (N-oxidation or alpha-carbon hydroxylation). This assay validates the "metabolic shield" effect of the tert-butyl group.

-

Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine

and

Pharmacological Profiling (SAR Summary)

The following table summarizes the Structure-Activity Relationship (SAR) data aggregated from recent medicinal chemistry campaigns.

| Modification Site | Substitution | Effect on Activity / PK |

| Tert-Butyl (R3) | Phenyl | Decreased metabolic stability; increased CYP inhibition. |

| Tert-Butyl (R3) | Methyl/Ethyl | Loss of hydrophobic binding energy; reduced potency (10-50x). |

| Oxadiazole | 1,3,4-Isomer | Lower lipophilicity; often reduced metabolic stability compared to 1,2,4. |

| Piperidine (N1) | Benzyl group | Critical for DprE1 (TB) activity; provides distal hydrophobic contact. |

| Piperidine (N1) | Free Amine | Essential for FXR antagonism (Salt bridge formation). |

| Piperidine (N1) | Carbamate | Improves oral bioavailability (Prodrug strategy). |

References

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 2020.[7]

-

Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. Journal of Medicinal Chemistry, 2018.[8]

-

Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 2023.

-

Tert-Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity. RSC Advances, 2019.

-

Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine. ResearchGate, 2023.[9]

Sources

- 1. CAS 2736508-94-2: 1,2,4-Oxadiazole-5-carboxamide, 3-(1,1-d… [cymitquimica.com]

- 2. tert -Butylphenylthiazoles with an oxadiazole linker: a novel orally bioavailable class of antibiotics exhibiting antibiofilm activity - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10525A [pubs.rsc.org]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. mdpi.com [mdpi.com]

- 8. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Bioisosteric Potential of 1,3,4-Oxadiazole in Piperidine Drug Design

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Strategic Scaffold Hopping for Enhanced Metabolic Stability and Target Affinity

Executive Summary

In the landscape of modern medicinal chemistry, the piperidine ring remains a privileged structure, present in over 12 blockbuster drugs including Donepezil and Fentanyl. However, the optimization of piperidine-based leads often hits a ceiling regarding metabolic liability (amide hydrolysis) or poor membrane permeability. This guide explores the strategic integration of the 1,3,4-oxadiazole heterocycle as a non-classical bioisostere for carboxylic acids, esters, and amides within piperidine scaffolds.

We present a technical analysis of how this substitution modulates physicochemical properties (LogP, tPSA), improves metabolic half-life (

Physicochemical Rationale: The "Why"

The 1,3,4-oxadiazole ring is not merely a linker; it is a functional bioisostere capable of salvaging a lead series suffering from poor pharmacokinetic (PK) profiles.

Bioisosteric Equivalence

The 1,3,4-oxadiazole ring serves as a surrogate for carboxylic acids (-COOH) , esters (-COOR) , and amides (-CONHR) .[1]

-

Electronic Mimicry: The lone pairs on the nitrogen atoms (N3 and N4) act as Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen of esters and amides.

-

Metabolic Shielding: Unlike esters and amides, the 1,3,4-oxadiazole ring is resistant to esterases and amidases. This prevents rapid clearance in plasma, a common failure point for piperidine-ester derivatives.

-

Lipophilicity Modulation: Replacing a polar amide with a 1,3,4-oxadiazole typically increases lipophilicity (

LogP

Structural Geometry

The 1,3,4-oxadiazole is a planar, aromatic system. When used to replace a flexible ester chain attached to a piperidine, it introduces conformational rigidity . This entropy reduction can enhance binding affinity if the vector aligns with the receptor pocket, minimizing the energy penalty upon binding.

Figure 1: Conceptual framework of replacing a hydrolytically unstable amide bond with a 1,3,4-oxadiazole scaffold to enhance metabolic stability while retaining H-bond acceptor capabilities.

Synthetic Architecture

Synthesizing piperidine-oxadiazole hybrids requires robust protocols that avoid racemization of chiral centers on the piperidine ring. We recommend two primary pathways: Cyclodehydration (for direct attachment) and Nucleophilic Substitution (for methylene-linked hybrids).

Pathway A: The Burgess Reagent Protocol (Mild Conditions)

For sensitive substrates where harsh acidic conditions (POCl

-

Starting Material: Piperidine-4-carboxylic acid hydrazide.

-

Reagent: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).

-

Mechanism: The Burgess reagent facilitates the dehydration of the diacylhydrazine intermediate under neutral-to-mildly basic conditions.

Pathway B: The Chloromethyl Linker Strategy

This is the preferred route for creating a flexible methylene bridge between the piperidine nitrogen and the oxadiazole core, often used in anticancer designs (e.g., VEGFR-2 inhibitors).

Figure 2: Step-wise synthetic workflow for generating methylene-linked piperidine-1,3,4-oxadiazole hybrids via the chloromethyl intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)-5-aryl-1,3,4-oxadiazole

Validating the Key Intermediate

Reagents: Aryl hydrazide (1.0 equiv), Chloroacetyl chloride (1.2 equiv), POCl

-

Acylation: Dissolve aryl hydrazide (10 mmol) in dry THF (50 mL). Add K

CO -

Add chloroacetyl chloride (12 mmol) dropwise at 0°C. Stir at RT for 4 hours.

-

Workup: Pour into ice water, filter the precipitate (N'-chloroacetyl hydrazide).

-

Cyclization: Suspend the intermediate in POCl

(15 mL). Reflux at 100°C for 4-6 hours.-

Note: Monitor via TLC (Hexane:EtOAc 7:3). The intermediate spot should disappear.

-

-

Quenching: Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NaHCO

to pH 7. -

Purification: Extract with DCM (3x), dry over Na

SO

Protocol 2: Coupling with Piperidine

Reagents: 2-(Chloromethyl)-1,3,4-oxadiazole derivative (1.0 equiv), Substituted Piperidine (1.1 equiv), K

-

Dissolve the oxadiazole intermediate (1.0 mmol) in Acetonitrile (ACN, 10 mL).

-

Add K

CO -

Add the piperidine derivative (1.1 mmol).

-

Reflux at 80°C for 6-12 hours.

-

Workup: Evaporate solvent. Resuspend residue in water, extract with Ethyl Acetate.

-

Validation:

H NMR should show the disappearance of the -CH

Case Studies in Therapeutics

Case Study A: Alzheimer’s Disease (AChE Inhibitors)

Challenge: Donepezil analogs often suffer from rapid metabolic cleavage of amide linkers. Solution: Replacement of the amide linker in N-benzylpiperidine derivatives with a 1,3,4-oxadiazole ring. Outcome:

-

Potency: Maintained or improved Acetylcholinesterase (AChE) inhibition (IC

in nanomolar range). -

Mechanism: The oxadiazole nitrogen interacts with the Peripheral Anionic Site (PAS) of AChE via hydrogen bonding and

- -

Data: Hybrids showed dual inhibition of AChE and BACE-1, with improved BBB permeability due to optimized lipophilicity (LogP ~3.5-4.5).

Case Study B: Anticancer (VEGFR-2 Inhibitors)

Challenge: Sorafenib-like urea/amide scaffolds can have solubility and bioavailability issues. Solution: 1,3,4-oxadiazole-piperazine/piperidine hybrids.[2] Outcome:

-

Target: The oxadiazole acts as a flat linker positioning the piperidine moiety to interact with the ATP-binding pocket of kinases like VEGFR-2.

-

Selectivity: Enhanced selectivity against HepG2 and HeLa cell lines compared to 5-Fluorouracil.

Quantitative Data Summary

| Property | Amide Linker (-CONH-) | 1,3,4-Oxadiazole Bioisostere | Impact on Drug Design |

| H-Bond Acceptors | 1 (C=O) | 2 (N3, N4) | Increased binding probability |

| H-Bond Donors | 1 (N-H) | 0 | Removes donor penalty for membrane permeability |

| Metabolic Stability | Low (Hydrolysis) | High (Stable) | Increased |

| Dipole Moment | ~3.7 - 4.0 D | ~3.5 - 4.5 D | Mimics electronic environment of carbonyl |

| Conformation | Flexible (Rotatable) | Rigid (Planar) | Entropy reduction (Pre-organized) |

References

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules, 2022.[3]

-

Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 2012.

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2016.

-

Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 2019.[4]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 2020.

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter, 2021.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Coupling of Piperidine-2-Carboxylic Acid with tert-Butyl Hydrazide

Introduction: The Significance of N-Aroyl-N'-alkyl Hydrazide Moieties

The synthesis of amide bonds is a cornerstone of modern medicinal chemistry, with the resulting structures forming the backbone of a vast array of therapeutic agents.[1] Among these, the N-aroyl-N'-alkyl hydrazide moiety is of particular interest due to its presence in numerous biologically active compounds. The coupling of piperidine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, with tert-butyl hydrazide presents a unique synthetic challenge.[2] The secondary amine of the piperidine ring and the steric bulk of the tert-butyl group can impede the reaction, necessitating carefully optimized conditions to achieve high yields and purity.[3]

This comprehensive guide provides an in-depth analysis of the reagents and protocols for the successful coupling of piperidine-2-carboxylic acid with tert-butyl hydrazide. We will explore the mechanisms of various coupling reagents, present detailed experimental protocols, and offer insights into potential challenges and their solutions, empowering researchers to confidently tackle this important transformation.

Choosing Your Weapon: A Comparative Analysis of Coupling Reagents

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, a coupling reagent is employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[4] The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, potential for racemization, and desired reaction conditions.[5]

Here, we compare some of the most effective coupling reagents for this challenging transformation:

| Coupling Reagent | Activating Species | Typical Reaction Time | Advantages | Disadvantages |

| HATU / DIPEA | OAt-active ester | 30-60 minutes | High coupling efficiency, even for sterically hindered substrates.[6] Low racemization.[7] Fast reaction rates.[6] | Can cause guanidinylation of the amine if used in excess.[6] More expensive than carbodiimides. |

| HBTU / DIPEA | OBt-active ester | 1-4 hours | Good efficiency for many substrates. Less expensive than HATU. | Can be less effective for highly hindered couplings compared to HATU.[8] Potential for guanidinylation side reaction. |

| EDC / HOBt | OBt-active ester | 2-12 hours | Water-soluble byproducts, simplifying workup.[4] Cost-effective. | Can be less efficient for sterically hindered substrates.[8] Risk of N-acylurea formation as a side reaction.[4] |

| PyBOP / DIPEA | OBt-active ester | 10-60 minutes | High coupling efficiency, especially for difficult couplings.[5][9] Byproducts are generally more benign than those from BOP.[10] | More expensive than carbodiimides. |

| BOP / DIPEA | OBt-active ester | 10-60 minutes | High coupling efficiency.[5] | Forms the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5] Largely replaced by safer alternatives like PyBOP. |

Reaction Mechanisms Visualized

To better understand the role of these reagents, let's visualize their mechanisms of action.

HATU-mediated Coupling

Caption: HATU-mediated coupling mechanism.

EDC/HOBt-mediated Coupling

Caption: EDC/HOBt-mediated coupling mechanism.

Experimental Protocols

The following protocols are designed to be robust starting points for the coupling of piperidine-2-carboxylic acid with tert-butyl hydrazide. Optimization may be necessary depending on the specific protecting groups used and the scale of the reaction.

Protocol 1: HATU-Mediated Coupling (Recommended for High Efficiency)

This protocol is particularly effective for sterically hindered substrates.[7][8]

Materials:

-

N-protected piperidine-2-carboxylic acid (1.0 eq)

-

tert-Butyl hydrazide (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

5% aqueous LiCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Carboxylic Acid Pre-activation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Amine Coupling:

-

Add tert-butyl hydrazide (1.1 eq) to the pre-activated mixture.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. For particularly stubborn couplings, the reaction time can be extended or gentle heating (40-50 °C) may be applied, though this may increase the risk of side reactions.[8]

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[11][12]

-

Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)

This method is a more economical option, with the advantage of water-soluble byproducts that simplify purification.[4][13]

Materials:

-

N-protected piperidine-2-carboxylic acid (1.0 eq)

-

tert-Butyl hydrazide (1.2 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Ethyl acetate

-

5% aqueous HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the N-protected piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

-

Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

-

Stir the mixture at 0 °C (ice bath) for 15-30 minutes.

-

-

Amine Addition:

-

Add tert-butyl hydrazide (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[11][14]

-

Troubleshooting and Key Considerations

-

Low Yield: If the reaction yield is low, consider using a more powerful coupling reagent like HATU.[8] Double coupling, where the coupling step is repeated with fresh reagents, can also improve yields for difficult couplings.[8]

-

Side Reactions: Guanidinylation of the amine can occur when using excess uronium-based reagents like HATU.[6] Ensure precise stoichiometry to minimize this side reaction. With EDC, N-acylurea formation is a potential side reaction; the addition of HOBt helps to suppress this.[4]

-

Purification: The purification of hydrazides can sometimes be challenging. Column chromatography using a hexane/ethyl acetate or dichloromethane/methanol solvent system is often effective.[11] Recrystallization from a suitable solvent such as ethanol can also be a powerful purification technique.[14]

-

Protecting Groups: The secondary amine of the piperidine ring should be protected (e.g., with Boc or Fmoc) to prevent self-coupling or other side reactions.

Conclusion

The successful coupling of piperidine-2-carboxylic acid with tert-butyl hydrazide is readily achievable with the appropriate choice of reagents and optimized protocols. For challenging, sterically hindered couplings, HATU is the reagent of choice, offering high efficiency and rapid reaction times. For a more cost-effective approach, EDC/HOBt remains a viable option, particularly when coupled with careful monitoring and purification. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently synthesize these valuable N-aroyl-N'-alkyl hydrazide building blocks for their drug discovery and development programs.

References

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. chimia.ch [chimia.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. chempep.com [chempep.com]

- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. growingscience.com [growingscience.com]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. journals.iucr.org [journals.iucr.org]

Functionalization strategies for the piperidine nitrogen in oxadiazole derivatives

An In-Depth Guide to the Functionalization of the Piperidine Nitrogen in Oxadiazole Derivatives for Medicinal Chemistry

Introduction: The Strategic Union of Oxadiazole and Piperidine in Drug Design

In the landscape of modern medicinal chemistry, the piperidine ring stands out as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure provides an ideal scaffold to orient substituents in precise vectors, enabling optimal interactions with biological targets. When coupled with the 1,2,4- or 1,3,4-oxadiazole moiety—a stable, aromatic ring often employed as a bioisosteric replacement for amide and ester groups—a powerful pharmacophore is born.[3][4] This combination is found in a multitude of investigational agents targeting cancer, inflammation, and neurological disorders.[5][6][7]

The secondary amine of the piperidine ring is a critical handle for chemical modification. Its functionalization directly influences the molecule's physicochemical properties, including polarity, lipophilicity, basicity (pKa), and metabolic stability. These modifications are pivotal for tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing key hydrogen bonds or ionic interactions within a protein's binding site.

This technical guide, designed for researchers in drug discovery, provides a detailed exploration of the primary strategies for functionalizing this key piperidine nitrogen. We move beyond simple procedural lists to explain the underlying chemical principles and offer field-proven insights to empower rational design and efficient synthesis.

Workflow for Core Scaffold Synthesis: Accessing the Key Intermediate

Before functionalization, the synthesis of a common intermediate—a piperidine-substituted oxadiazole with an unprotected secondary amine—is required. A prevalent and robust method involves the coupling of an N-Boc-protected piperidine carboxylic acid with a suitable amidoxime, followed by cyclization and deprotection.[5][8] The tert-butoxycarbonyl (Boc) group provides excellent protection during the oxadiazole ring formation and can be cleanly removed under acidic conditions to reveal the reactive piperidine nitrogen.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jpbsci.com [jpbsci.com]

- 5. Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

Application Note: One-Pot Synthesis of Piperidine-Oxadiazole Scaffolds

Executive Summary

This guide details optimized one-pot protocols for synthesizing piperidine-linked 1,2,4- and 1,3,4-oxadiazole derivatives. These hybrid scaffolds are critical in medicinal chemistry, fusing the pharmacokinetic benefits of the piperidine ring (solubility, pKa modulation) with the metabolic stability of the oxadiazole bioisostere.

Traditional methods often require the isolation of unstable intermediates (e.g., O-acylamidoximes or hydrazones). The protocols herein utilize Propylphosphonic Anhydride (T3P®) and Molecular Iodine (

Strategic Rationale & Mechanism

The Pharmacophore Fusion

The piperidine-oxadiazole motif acts as a dual-purpose pharmacophore:

-

Piperidine: Enhances aqueous solubility and provides a basic center for receptor interaction (e.g., GPCRs, kinases).

-

Oxadiazole: Serves as a hydrolytically stable bioisostere for esters and amides, improving metabolic half-life (

).

Mechanistic Pathways

Understanding the ring-closure mechanism is vital for troubleshooting.

Figure 1: Mechanistic Pathways for One-Pot Cyclization The following diagram illustrates the divergence between the T3P-mediated dehydration (1,2,4-isomer) and the Iodine-mediated oxidative cyclization (1,3,4-isomer).

Caption: Comparative mechanistic flow for 1,2,4- vs. 1,3,4-oxadiazole synthesis.

Protocol A: 1,2,4-Oxadiazoles (T3P-Mediated)

Target: 5-(Piperidin-4-yl)-3-aryl-1,2,4-oxadiazoles. Key Reagent: Propylphosphonic Anhydride (T3P) – 50% w/w in EtOAc or DMF. Advantage: T3P acts as both a coupling reagent and a water scavenger, driving the equilibrium toward the cyclized product without harsh acidic conditions.

Materials

-

Acid Component: 1-Boc-piperidine-4-carboxylic acid (1.0 equiv).

-

Amidoxime Component: Aryl amidoxime (1.1 equiv).

-

Coupling Agent: T3P (50% in EtOAc) (2.0 – 2.5 equiv).

-

Base: Triethylamine (TEA) or DIPEA (3.0 equiv).

-

Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility substrates).

Step-by-Step Procedure

-

Activation: In a dried reaction vial, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 mmol) in EtOAc (5 mL). Add TEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling: Add T3P solution (2.0 mmol) dropwise. Stir for 20 minutes at RT to form the activated anhydride species.

-

Addition: Add the Aryl amidoxime (1.1 mmol) in one portion.

-

Cyclization:

-

Seal the vial and heat to 80–100°C for 4–12 hours.

-

Note: Monitor by TLC/LC-MS. The intermediate O-acylamidoxime often appears quickly; heating is required solely for the ring closure.

-

-

Workup:

-

Cool to RT. Dilute with water (10 mL) and extract with EtOAc (2 x 10 mL).

-

Wash organic layer with sat.

(removes excess T3P byproducts which are water-soluble) and brine. -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: 1,3,4-Oxadiazoles (Iodine-Mediated)

Target: 2-(Piperidin-4-yl)-5-aryl-1,3,4-oxadiazoles.

Key Reagent: Molecular Iodine (

Materials

-

Hydrazide Component: 1-Boc-piperidine-4-carboxylic acid hydrazide (1.0 equiv).

-

Aldehyde Component: Aryl aldehyde (1.1 equiv).

-

Oxidant: Molecular Iodine (

) (1.1 – 1.2 equiv). -

Base:

(3.0 equiv). -

Solvent: DMSO (preferred) or DMF.

Step-by-Step Procedure

-

Condensation: In a round-bottom flask, dissolve the hydrazide (1.0 mmol) and aryl aldehyde (1.1 mmol) in DMSO (5 mL). Stir at 80°C for 1–2 hours.

-

Checkpoint: Confirm hydrazone formation by LC-MS (Mass = M+H of hydrazide + aldehyde - H2O).

-

-

Oxidative Cyclization:

-

Cool the mixture to RT.

-

Add

(3.0 mmol) followed by -

Heat the mixture to 100°C for 3–6 hours.

-

-

Quenching:

-

Cool to RT. Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (

). -

Why: Thiosulfate neutralizes excess iodine (color changes from dark brown to yellow/clear).

-

-

Isolation:

-

The product often precipitates as a solid. Filter and wash with water.

-

If no precipitate forms, extract with EtOAc/DCM.

-

-

Purification: Recrystallization (EtOH) or Flash Chromatography.

Comparative Data & Optimization

Table 1: Reagent Selection Guide for Piperidine-Oxadiazole Synthesis

| Feature | T3P Protocol (1,2,[1]4) | Iodine Protocol (1,3,[2]4) | CDI/Heat (Alternative) |

| Reaction Type | Dehydrative Coupling | Oxidative Cyclization | Dehydrative Coupling |

| Atom Economy | High | Moderate (Iodine waste) | High |

| Workup Ease | Excellent (Water-soluble byproducts) | Good (Requires quenching) | Moderate (Imidazole byproduct) |

| Temp.[3] Range | 80–100°C | 80–110°C | 110–140°C |

| Yield (Avg) | 75–92% | 70–85% | 60–75% |

| Moisture Sensitivity | Low | Low | High (CDI is hydroscopic) |

Operational Workflow & Decision Tree

Use the following logic flow to determine the execution of the experiment and critical control points (CCPs).

Caption: Operational decision tree for selecting and executing oxadiazole synthesis protocols.

Troubleshooting & Critical Control Points

Incomplete Cyclization (Intermediate Stalling)

-

Symptom: LC-MS shows mass corresponding to O-acylamidoxime (Protocol A) or Hydrazone (Protocol B) but no product.

-

Root Cause: Temperature too low or insufficient water scavenging.

-

Fix:

-

Protocol A: Increase temperature to 110°C (switch solvent to DMF if using EtOAc). Add excess T3P (0.5 equiv).

-

Protocol B: Add more

. Ensure the reaction is open to air (if using oxidative methods that require

-

Boc-Deprotection Side Reaction

-

Symptom: Loss of Boc group (M-100 peak observed).

-

Root Cause: T3P is acidic; prolonged heating at high temperatures can cleave acid-sensitive groups.

-

Fix: Maintain pH > 7 by adding excess TEA/DIPEA. Do not exceed 100°C if possible.

Iodine Staining

-

Symptom: Product isolated is brown/yellow.

-

Fix: Wash the organic layer thoroughly with 10%

(Sodium Thiosulfate) until the aqueous layer is clear.

References

-

Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles.[1] Tetrahedron.

-

Bostanci, S., et al. (2019). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles.[3][4][5][6][7] Current Organic Chemistry.[8]

-

Fan, Y., et al. (2016).[2] Iodine-Promoted One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)–H or C(sp)–H Bonds.[2] Journal of Organic Chemistry.[2]

-

GlaxoSmithKline. (2015). Application of T3P in Large Scale Synthesis of Oxadiazole Derivatives. Organic Process Research & Development.

-

RSC Advances. (2014). Green approaches to the synthesis of 1,3,4-oxadiazoles. Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 4. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

Introduction: The Therapeutic Potential of Oxadiazole Piperidine Scaffolds

An in-depth guide to the biological evaluation of oxadiazole piperidine derivatives, this document provides a strategic framework of application notes and detailed protocols for researchers in drug discovery. The guide emphasizes a tiered screening cascade, beginning with foundational cytotoxicity and antioxidant assays, progressing to specific enzymatic and cell-based functional screens, and culminating in advanced characterization relevant to neurotherapeutics.

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for esters and amides, often enhancing pharmacological efficacy through hydrogen bonding interactions.[1] Derivatives of oxadiazole exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] When combined with a piperidine moiety—a common fragment in CNS-active drugs—the resulting hybrid structures present a compelling opportunity for novel therapeutic agents.[5][6]

Notably, this structural class has shown significant promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical to neurotransmitter metabolism.[7] Dysregulation of MAO activity is implicated in neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as in depression.[8][9] Therefore, a primary focus for characterizing novel oxadiazole piperidine compounds is the assessment of their potential as MAO inhibitors and neuroprotective agents.

This guide presents a logical, step-wise approach to evaluating these compounds, ensuring that foundational data on safety and general activity are established before committing resources to more complex, target-specific, and functional assays.

Part 1: Primary Screening Cascade – Foundational Assays

The initial phase of screening is designed to quickly assess the fundamental properties of the synthesized compounds: their intrinsic toxicity and general antioxidant potential. These assays are crucial for identifying viable hit compounds and determining appropriate concentration ranges for subsequent, more specific biological testing.

Protocol 1: Assessment of General Cytotoxicity using Tetrazolium Reduction Assays (MTT/XTT)

Expertise & Experience: Before assessing specific therapeutic activity, it is imperative to determine a compound's inherent cytotoxicity. The MTT and XTT assays are reliable, colorimetric methods that measure cellular metabolic activity as an indicator of cell viability.[10][11] Metabolically active cells reduce the tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[12] The amount of formazan is directly proportional to the number of living cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating the solubilization step required for MTT and simplifying the protocol.[10] This initial screen is fundamental for establishing a non-toxic concentration window for future experiments.

Experimental Protocol: XTT Cell Viability Assay

| Parameter | Description |

| Cell Line | SH-SY5Y (human neuroblastoma), HEK293 (human embryonic kidney), or other relevant cell lines. |

| Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well in a 96-well plate. |

| Compound Conc. | Serial dilutions (e.g., 0.1, 1, 10, 25, 50, 100 µM). |

| Incubation Time | 24 to 72 hours. |

| Wavelength | 450-500 nm (Absorbance). |

Step-by-Step Methodology:

-

Cell Plating: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the oxadiazole piperidine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) wells as a negative control (100% viability) and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[12]

-

Assay Development: Add 50 µL of the XTT working solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the formazan product to develop.

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength between 450 and 500 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Trustworthiness (Self-Validation):

-

Vehicle Control: Establishes the baseline for 100% cell viability.

-

Positive Control: A known cytotoxic compound (e.g., doxorubicin) validates that the assay system can detect cell death.

-

Blank Wells: Wells containing medium and XTT reagent but no cells are used to subtract background absorbance.

Protocol 2: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

Expertise & Experience: Oxidative stress is a key pathological factor in many diseases.[13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method to evaluate the free-radical scavenging ability of a compound.[13][14] DPPH is a stable free radical with a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it becomes reduced to a yellow-colored diphenylpicrylhydrazine.[13] The degree of color change, measured spectrophotometrically, is proportional to the compound's antioxidant capacity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol or DMSO. Create serial dilutions from this stock.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the various concentrations of the test compound solution.

-

Add 180 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (methanol/DMSO without compound).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[15]

-

Part 2: Target-Specific Activity – Monoamine Oxidase (MAO) Inhibition

This section focuses on a primary and highly plausible target for oxadiazole piperidine compounds. MAO enzymes are central to the metabolism of monoamine neurotransmitters, and their inhibition is a validated therapeutic strategy for depression and neurodegenerative diseases.[9]

Background: MAO exists in two isoforms, MAO-A and MAO-B.[16] MAO-A preferentially metabolizes serotonin and norepinephrine and is a target for antidepressants. MAO-B primarily metabolizes dopamine, and its inhibitors are used to treat Parkinson's disease.[8] An ideal assay will not only detect inhibition but also determine the compound's selectivity for one isoform over the other.

Protocol 3: Fluorometric MAO-A and MAO-B Inhibition Assay

Expertise & Experience: Fluorometric assays for MAO activity are highly sensitive and suitable for high-throughput screening.[17] The principle involves the oxidative deamination of a substrate (e.g., p-tyramine, a substrate for both isoforms) by MAO, which produces H₂O₂ as a byproduct. The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin.[18] The rate of fluorescence increase is directly proportional to MAO activity.

dot

Caption: Principle of the fluorometric MAO inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare stock solutions of test compounds and control inhibitors in DMSO.

-

Control Inhibitors: Clorgyline (MAO-A specific) and Selegiline or Pargyline (MAO-B specific).[9][18]

-

Dilute recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a substrate/probe working solution containing p-tyramine, Amplex Red, and HRP in the assay buffer.

-

-

Assay Setup (in a 96-well black plate):

-

Test Wells: Add test compound dilutions.

-

100% Activity Control: Add vehicle (DMSO) only.

-

Positive Control Wells: Add a saturating concentration of Clorgyline (for MAO-A plate) or Selegiline (for MAO-B plate).

-

Blank Wells: Assay buffer only (no enzyme).

-

-

Enzyme Addition & Pre-incubation: Add the diluted MAO-A or MAO-B enzyme solution to all wells except the blanks. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzymes.[19]

-

Reaction Initiation: Add the substrate/probe working solution to all wells to start the reaction.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically (e.g., every minute for 30 minutes) at Ex/Em ≈ 535/587 nm.[18]

Data Analysis and Interpretation:

| Parameter | Calculation | Purpose |

| Reaction Rate | Slope of the linear portion of the fluorescence vs. time plot. | Quantifies enzyme activity. |

| % Inhibition | [1 - (Rate_inhibitor / Rate_control)] x 100 | Determines inhibitory effect at each concentration. |

| IC₅₀ Value | Non-linear regression (log(inhibitor) vs. response) | Concentration of inhibitor causing 50% inhibition. |

| Selectivity Index (SI) | IC₅₀ (MAO-A) / IC₅₀ (MAO-B) | Quantifies isoform preference. An SI > 10 is generally considered selective for MAO-B; SI < 0.1 is selective for MAO-A. |

Part 3: Cell-Based Functional Assays – Neuroprotection

After identifying compounds with potent and selective target engagement (e.g., MAO-B inhibition), the next critical step is to determine if this activity translates into a meaningful functional effect in a cellular context.

Background: Neurodegenerative diseases are characterized by progressive neuronal loss.[20][21] A key strategy in neurotherapeutics is to protect neurons from damage induced by toxins, oxidative stress, or other pathological insults.[22] The human neuroblastoma SH-SY5Y cell line is a widely used and well-validated model for neuroprotection studies because these cells can be differentiated to exhibit neuron-like characteristics and are susceptible to neurotoxins relevant to Parkinson's disease.[23]

Protocol 4: SH-SY5Y Neuroprotection Assay Against Oxidative Stress

Expertise & Experience: This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂).[23] The compound's efficacy is measured by the increase in cell viability (using the XTT assay described in Protocol 1) in treated cells compared to untreated cells exposed to the same insult. This assay integrates multiple potential mechanisms, including direct antioxidant effects and indirect effects via target modulation (e.g., preventing the formation of reactive species by inhibiting MAO).

dot

Caption: Workflow for the SH-SY5Y neuroprotection assay.

Step-by-Step Methodology:

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat cells with various non-toxic concentrations of the test compound (determined from Protocol 1) for 1-2 hours.

-

Induction of Oxidative Stress: Add the oxidative stressor (e.g., H₂O₂) to the wells containing the compound. The final concentration of H₂O₂ should be pre-determined to cause ~50% cell death (EC₅₀).

-

Controls:

-

Untreated Control: Cells with medium only (100% viability).

-

H₂O₂ Control: Cells treated with H₂O₂ only (maximum toxicity).

-

Vehicle Control: Cells treated with vehicle + H₂O₂.

-

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Viability Assessment: Perform the XTT assay as described in Protocol 1 to measure the viability in all wells.

-

Data Analysis: Calculate the percent neuroprotection conferred by the compound at each concentration using the formula:

-

% Protection = [(Abs_sample - Abs_H2O2) / (Abs_untreated - Abs_H2O2)] x 100

-

Part 4: Advanced Characterization – CNS Drug-Likeness

For a compound to be a viable candidate for treating CNS disorders, it must be able to cross the blood-brain barrier (BBB).[24] Early assessment of BBB permeability is crucial to avoid late-stage failures in drug development.

Protocol 5: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Expertise & Experience: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method for predicting passive diffusion across barriers like the BBB.[25] The assay uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain lipid) that mimics the BBB.[25] The compound is added to the top (donor) compartment, and its appearance in the bottom (acceptor) compartment is measured over time.

Step-by-Step Methodology:

-

Plate Preparation: A filter plate (donor plate) is coated with the artificial lipid membrane.

-

Compound Addition: The test compound is dissolved in a buffer solution and added to the wells of the donor plate.

-

Assay Assembly: The donor plate is placed on top of an acceptor plate containing fresh buffer.

-

Incubation: The "sandwich" is incubated for a set period (e.g., 4-18 hours), allowing the compound to diffuse from the donor to the acceptor compartment.

-

Concentration Measurement: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined, typically by LC-MS/MS or UV-Vis spectroscopy.

-

Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on established thresholds.[26]

Summary and Integrated Workflow

The successful evaluation of oxadiazole piperidine derivatives follows a logical progression from broad, foundational screening to highly specific and functionally relevant assays. This tiered approach ensures that resources are focused on the most promising candidates.

dot

Caption: Integrated screening cascade for oxadiazole piperidines.

References

-

MDPI. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Retrieved from [Link]

-

TIJER. (2022). A REVIEW ON MEDICAL SIGNIFICANCE OF OXADIAZOLE DERIVATIVES. International Journal of Engineering Research. Retrieved from [Link]

-

Bentham Science. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Bentham Science Publishers. Retrieved from [Link]

-

PubMed. (2025). A Pharmacological Update of Oxadiazole Derivatives: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Retrieved from [Link]

-

Springer Nature Experiments. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

-

PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Neuroprotective Agent Screening Service. Retrieved from [Link]

-

Physiological Genomics. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. American Physiological Society. Retrieved from [Link]

-

PMC. (2018). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. National Center for Biotechnology Information. Retrieved from [Link]

-

American Journal of Physiology-Cell Physiology. (2016). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

-

PMC. (2023). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. National Center for Biotechnology Information. Retrieved from [Link]

-

IRIS Unibo. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

-

MDPI. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Retrieved from [Link]

-

BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

-

Springer. (2020). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. Retrieved from [Link]

-

PMC. (2015). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

-

Springer Link. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Retrieved from [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

-

PMC. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information. Retrieved from [Link]

-

PMC. (2018). Analytical Methods Used in Determining Antioxidant Activity: A Review. National Center for Biotechnology Information. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

PubMed. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review | Request PDF. Retrieved from [Link]

-

PMC. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. National Center for Biotechnology Information. Retrieved from [Link]

-

Springer. (2025). A novel antioxidant activity index (AAU) for natural products using the DPPH assay. Retrieved from [Link]

-

ResearchGate. (2017). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. Retrieved from [Link]

-

Bentham Science. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

PMC. (2023). Biological activity of oxadiazole and thiadiazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2023). Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. tijer.org [tijer.org]

- 4. A Pharmacological Update of Oxadiazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. evotec.com [evotec.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ijcea.org [ijcea.org]

- 16. Monoamine Oxidase Assays [cellbiolabs.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) [abcam.co.jp]

- 20. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 22. Neuroprotective Agent Screening Service - Creative Biolabs [neuros.creative-biolabs.com]

- 23. journals.physiology.org [journals.physiology.org]

- 24. mdpi.com [mdpi.com]

- 25. A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting low conversion rates in piperidine hydrazide cyclization

Topic: Troubleshooting Low Conversion Rates in Piperidine Hydrazide Cyclization

Executive Summary & Scope

This guide addresses low conversion rates encountered during the cyclization of piperidine hydrazides. This transformation is critical in synthesizing [1,2,4]triazolo[4,3-a]piperidines (fused systems) or 1,3,4-oxadiazolyl-piperidines (pendant systems).

Low conversion in these reactions is rarely due to a single factor. It typically stems from a competition between conformational entropy (the piperidine ring flipping) and activation energy (dehydration of the intermediate). This guide moves beyond standard textbook answers, focusing on the kinetic traps specific to saturated nitrogen heterocycles.

Diagnostic Workflow

Before altering reagents, identify where the reaction stalls. Use this decision tree to isolate the failure mode.

Figure 1: Diagnostic logic for isolating the cause of low conversion in hydrazide cyclizations.

Critical Failure Modes & Solutions

Issue A: The "Stalled Intermediate" (Dehydration Failure)

Symptom: LCMS shows a peak corresponding to the open-chain acyl-hydrazide (Mass = Product + 18). Root Cause: Thermal dehydration (heating in acid/ethanol) is often insufficient to overcome the entropic penalty of closing a ring onto the flexible piperidine chair.

The Solution: Chemical Dehydration

Move away from thermal dehydration. Use reagents that lower the activation energy by activating the oxygen atom of the amide/hydrazide.

| Method | Reagent | Mechanism | Best For | Protocol Note |

| Standard | POCl₃ | Chlorimidate formation | Robust substrates, fused ring systems. | Warning: Can protonate piperidine N, deactivating it. Use base scavenger. |

| Mild | Burgess Reagent | Sulfamoylation (Internal leaving group) | Acid-sensitive substrates; Stereocenter preservation. | Must be anhydrous. Reaction runs at 50°C–70°C. |

| Modern | T3P (50% in EtOAc) | Phosphonic Anhydride activation | Sterically hindered piperidines; "One-pot" cyclization. | Excellent functional group tolerance; Water scavenger.[1] |

Expert Insight: For piperidine derivatives, T3P (Propylphosphonic anhydride) is superior to POCl₃. POCl₃ generates HCl, which protonates the piperidine nitrogen, creating a repulsive positive charge that hinders the nucleophilic attack required for cyclization [1]. T3P operates under milder, buffered conditions.

Issue B: Conformational Locking (The Piperidine Effect)

Symptom: Reaction proceeds for pyrrolidine analogs but fails for piperidine analogs. Root Cause: The Baldwin Rules. The piperidine ring exists in a chair conformation. For the hydrazide to cyclize (e.g., to a triazolopiperidine), the hydrazide moiety must adopt an axial or specific equatorial orientation to achieve the correct orbital overlap (5-exo-trig). If the substituent is locked in an unfavorable conformation, cyclization is geometrically impossible.

Figure 2: The conformational requirement for piperidine cyclization.

Corrective Action:

-

Solvent Switch: Switch from Ethanol to 1,4-Dioxane or Toluene . Higher boiling points allow the molecule to overcome the ring-flip energy barrier.

-

Microwave Irradiation: Use microwave heating (120°C–150°C, 20 min) to access higher energy conformers rapidly.

Optimized Protocols

Do not rely on generic literature conditions. Use these optimized protocols specifically for piperidine-based substrates.

Protocol 1: T3P-Mediated One-Pot Cyclization (Recommended)

Best for: 1,3,4-Oxadiazole formation from Piperidine Hydrazides and Carboxylic Acids.

-

Dissolve: 1.0 eq Piperidine Hydrazide and 1.1 eq Carboxylic Acid in EtOAc or DMF (0.1 M).

-

Base: Add 3.0 eq DIPEA (Critical: T3P requires slightly basic pH to activate).

-

Reagent: Add 1.5 eq T3P (50% w/w in EtOAc) dropwise at 0°C.

-

Reaction: Warm to RT, then heat to 80°C for 4–12 hours.

-

Workup: Wash with sat. NaHCO₃. T3P byproducts are water-soluble (no chromatography needed for reagent removal).

Protocol 2: Burgess Reagent Dehydration

Best for: Isolating sensitive intermediates or when avoiding acidic conditions.

-

Pre-step: Ensure you have the linear diacylhydrazine intermediate isolated.

-

Dissolve: Dissolve intermediate in anhydrous THF (0.05 M).

-

Reagent: Add 2.0 eq Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide).

-

Reaction: Heat to 60°C under N₂ for 2–4 hours.

-

Note: This reaction is stereospecific and occurs via syn-elimination [2].

Frequently Asked Questions (FAQs)

Q: Why does my reaction turn black with POCl₃? A: POCl₃ acts as both a dehydrating agent and a chlorinating agent. If your piperidine ring has other nucleophilic sites (like a free amine or alcohol), POCl₃ will attack them, leading to polymerization. Switch to T3P or use Lawesson’s Reagent (if a thiadiazole is acceptable) to avoid harsh chlorination.

Q: I am trying to form the [1,2,4]triazolo[4,3-a]piperidine fused ring, but I only get the open hydrazone. Why? A: This is a classic "oxidative cyclization" failure. If you are starting from a hydrazone, you need an oxidant to close the ring.

-

Old Method: Lead Tetraacetate (LTA) - Toxic.

-

New Method:Iodobenzene Diacetate (PIDA) or Electrochemical Oxidation . The ring closure requires removing two hydrogens; it is not just a dehydration [3].

Q: Can I use microwave irradiation with POCl₃? A: High Risk. POCl₃ generates gas (HCl) rapidly. In a sealed microwave vial, this can lead to explosion. Only use POCl₃ in open reflux systems. For microwave cyclization, use T3P or acetic acid as the solvent.

References

-

Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Triazoles." Tetrahedron Letters, vol. 50, no. 47, 2009.

-

Wipf, P., and Miller, C. P. "A New Synthesis of Oxazolines and Oxazoles with the Burgess Reagent." Journal of Organic Chemistry, vol. 58, no. 15, 1993.

-

Gomes, L. R., et al. "Synthesis of [1,2,4]Triazolo[4,3-a]pyridines: A Review." European Journal of Organic Chemistry, vol. 2021, no. 12, 2021.

-

Li, Z., et al. "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." RSC Advances, vol. 4, 2014.

Sources

Validation & Comparative

Bioisosteric Switching: Oxadiazole vs. Amide Linkers in Piperidine Scaffolds

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, often linked to aromatic or heterocyclic tails via an amide bond. While the amide linker (

This guide evaluates the 1,2,4-oxadiazole and 1,3,4-oxadiazole rings as rigid, metabolically stable bioisosteres for the amide linker. We analyze the trade-offs in potency, solubility, and metabolic stability, supported by experimental protocols for validation.

Structural & Physicochemical Basis[1][2]

The transition from a flexible amide to a rigid oxadiazole ring fundamentally alters the molecule's vector alignment and electronic profile.

Geometry and Isosterism

The amide bond typically adopts a trans-planar conformation but retains rotational freedom. Oxadiazoles lock this conformation into a rigid 5-membered ring.

-

1,2,4-Oxadiazole: Mimics the amide bond's dipole and geometry but removes the hydrogen bond donor (NH). It is a direct isostere for esters and amides.

-

1,3,4-Oxadiazole: Often lowers lipophilicity (

) significantly compared to the 1,2,4-isomer and the parent amide, improving solubility.[1]

Hydrogen Bonding Profile

-

Amide: 1 H-bond Donor (NH), 1 H-bond Acceptor (C=O).

-

Oxadiazole: 0 H-bond Donors, 2-3 Weak H-bond Acceptors (N, O).

-

Critical Consideration: If the amide NH makes a critical H-bond with the receptor backbone, potency will drop upon oxadiazole replacement unless a compensatory interaction is engineered.

-

Visualization of the Bioisosteric Switch

Figure 1: Conceptual transition from flexible amide to rigid oxadiazole, highlighting the loss of the NH donor and gain in conformational rigidity.

Comparative Performance Data

The following data synthesizes matched-pair analyses from AstraZeneca internal datasets and SARS-CoV-2 PLpro inhibitor optimization studies.

Table 1: Performance Metrics of Piperidine Analogs

| Metric | Amide Linker ( | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Metabolic Stability ( | Low (< 15 min) | High (> 90 min) | High (> 60 min) |

| Lipophilicity ( | Moderate | High (Lipophilic) | Low (Hydrophilic) |

| Aqueous Solubility | Moderate | Poor | Good |

| hERG Inhibition Risk | Low | Moderate | Low |

| Synthetic Difficulty | Low (1 step) | Moderate (2 steps) | Moderate (2 steps) |

Key Insight: Choose 1,3,4-oxadiazole if you need to lower LogD and improve solubility.[1] Choose 1,2,4-oxadiazole if you strictly need to mimic the amide geometry and can tolerate higher lipophilicity.

Case Study Evidence: PLpro Inhibitors

In the optimization of piperidine-based inhibitors for SARS-CoV-2 PLpro, replacing the amide linker with a 1,2,4-oxadiazole resulted in:

-

Potency: Maintained within 2-fold (

vs -

Stability: Mouse liver microsome half-life increased from 12 min (amide) to >93 min (oxadiazole).

-

Exposure: AUC increased by >5-fold due to reduced clearance.

Experimental Protocols

To validate this switch in your own pipeline, use the following self-validating protocols.

Synthesis of 1,2,4-Oxadiazole from Piperidine-4-Carboxylic Acid

Context: This protocol converts a piperidine acid precursor into the oxadiazole linker.

Reagents:

-

Piperidine-4-carboxylic acid derivative (protected, e.g., Boc-piperidine).

-

Amidoxime partner (

). -

Coupling agents: CDI (Carbonyldiimidazole) or EDC/HOBt.

Step-by-Step Protocol:

-

Activation: Dissolve Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at RT for 1 hour to form the acyl imidazole intermediate (monitor by CO2 evolution cessation).

-

Coupling: Add the aryl amidoxime (1.1 eq) to the reaction mixture. Stir at RT for 2–4 hours.

-

Checkpoint: LCMS should show the O-acyl amidoxime intermediate (

).

-

-

Cyclization: Heat the reaction mixture to

for 4–6 hours.-

Alternative: For thermal sensitivity, add TBAF (1.0 eq) in THF and stir at RT overnight (superbase method).

-

-

Workup: Dilute with ethyl acetate, wash with water (

) and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Microsomal Stability Assay (The Validation Step)

This assay is critical to confirm the "metabolic shield" effect of the oxadiazole.

Workflow Diagram:

Figure 2: Standard workflow for determining intrinsic clearance (

Calculation:

Plot

Strategic Recommendations

-

When to Switch:

-

If your amide lead has high potency (

) but high clearance ( -

If the amide NH is solvent-exposed in the crystal structure, the switch is low-risk.

-

-

Which Isomer?

-

Start with 1,2,4-oxadiazole if you are replacing a standard amide.[5]

-

Use 1,3,4-oxadiazole if the 1,2,4-analog is too lipophilic (

) or shows hERG inhibition.

-

-

Watch out for:

-

Potency Loss: If the amide NH donates a hydrogen bond to the protein, the oxadiazole will lose this interaction. Consider adding a substituent on the oxadiazole-adjacent ring to regain an interaction.

-

References

-

Bostrom, J., et al. (2012). Oxadiazoles in medicinal chemistry: A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs. Journal of Medicinal Chemistry. Link

-

Shan, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives... as Potent PLpro Inhibitors. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2] A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles.Link

-

Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

Sources

- 1. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Piperidine-Oxadiazole Conjugates

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Bioisostere Advantage

In modern medicinal chemistry, the piperidine-oxadiazole conjugate represents a strategic evolution from traditional piperidine-amide scaffolds. While the piperidine ring remains a privileged pharmacophore for GPCR and kinase targeting, the 1,3,4-oxadiazole linker serves as a superior bioisostere to the amide bond.

This guide objectively compares the spectroscopic performance and physicochemical stability of these conjugates against their amide analogues. The data presented herein demonstrates that oxadiazole substitution offers distinct spectral diagnostic markers and enhanced metabolic stability, addressing the hydrolytic liabilities often found in amide-linked drug candidates.

Comparative Performance Analysis

The following analysis contrasts the Piperidine-Oxadiazole (Target) against the standard Piperidine-Amide (Alternative) .

Table 1: Physicochemical & Spectral Performance Comparison

| Feature | Piperidine-Oxadiazole Conjugate | Piperidine-Amide Analog (Alternative) | Technical Advantage |

| Metabolic Stability | High. The 1,3,4-oxadiazole ring resists esterases and amidases. | Moderate/Low. Susceptible to rapid enzymatic hydrolysis in vivo. | Oxadiazole prolongs half-life ( |

| Lipophilicity (LogP) | Optimized. Aromatic nature increases lipophilicity, aiding membrane permeability. | Lower. Polar H-bond donor (NH) often limits BBB penetration. | Enhanced bioavailability for CNS targets. |